molecular formula C21H23N3O B2603700 6,14,14-trimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 1020251-80-2

6,14,14-trimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B2603700
CAS No.: 1020251-80-2
M. Wt: 333.435
InChI Key: ADXGKBPDKFJOLL-UHFFFAOYSA-N
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Description

The compound 6,14,14-trimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6-tetraen-12-one is a structurally complex tricyclic molecule featuring a fused bicyclic core with a pyridine substituent. Its tricyclo[9.4.0.0³,⁸] framework incorporates two nitrogen atoms (positions 2 and 9) and a ketone group at position 12.

Properties

IUPAC Name

3,9,9-trimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-13-7-8-14-16(10-13)24-20(15-6-4-5-9-22-15)19-17(23-14)11-21(2,3)12-18(19)25/h4-10,20,23-24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXGKBPDKFJOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=CC=N4)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,14,14-trimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the necessary functional groups through a series of reactions, including alkylation, cyclization, and oxidation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6,14,14-trimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,14,14-trimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 6,14,14-trimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

5,6,14,14-Tetramethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one

  • Key Differences: Substituents: Contains an additional methyl group at position 5 and a bulkier 4-isopropylphenyl group at position 10 instead of pyridin-2-yl. The extra methyl group could increase steric hindrance, affecting binding interactions in biological systems .

13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

  • Key Differences: Heteroatoms: Incorporates four nitrogen atoms (positions 2, 4, 9, 15) instead of two, and a bromine atom at position 13. Implications: Additional nitrogen atoms may enhance hydrogen-bonding capacity and polarity.

Analogues with Modified Ring Systems

4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,5,7-tetraen-13-one

  • Key Differences: Ring System: Smaller tricyclo[7.4.0.0³,⁷] framework with an oxygen atom (position 12) and three nitrogen atoms.

10-Phenyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one

  • Key Differences :
    • Heteroatoms: Replaces a nitrogen atom with sulfur (position 7) and features a phenyl group at position 10.
    • Implications: Sulfur’s polarizability and larger atomic radius could alter electronic distribution and steric interactions, influencing metabolic pathways or enzymatic inhibition profiles .

Comparative Analysis of Molecular Properties

Property Target Compound 5,6,14,14-Tetramethyl Analogue 13-Bromo-2-ethyl Analogue 10-Phenyl-7-thia Analogue
Molecular Formula C₂₀H₂₀N₃O C₂₄H₂₈N₂O C₁₇H₁₆BrN₄O C₁₆H₁₃N₂OS
Molecular Weight (g/mol) 318.4 (estimated) 360.5 387.2 293.4
Key Substituents Pyridin-2-yl, 3×CH₃ 4-Isopropylphenyl, 4×CH₃ Br, C₂H₅, CH₃ Phenyl, S
Heteroatoms 2 N, 1 O 2 N, 1 O 4 N, 1 O, 1 Br 2 N, 1 O, 1 S
Predicted Solubility Moderate (pyridine enhances) Low (bulky aryl group) Low (Br increases hydrophobicity) Moderate (S may enhance polarity)

Implications of Structural Variations

  • Pyridine vs.
  • Methyl Group Positioning : The trimethyl configuration in the target compound likely reduces steric clashes compared to tetramethyl analogs, possibly enhancing binding pocket compatibility .
  • Heteroatom Diversity : Compounds with additional nitrogen or sulfur atoms (e.g., ) may exhibit broader bioactivity but could face challenges in metabolic stability due to increased reactivity.

Biological Activity

The compound 6,14,14-trimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{19}H_{20}N_{2}O
  • Molecular Weight : 296.38 g/mol

Structural Features

This compound contains a bicyclic framework with multiple functional groups that may contribute to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research has indicated that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, the compound has been evaluated for anticancer potential. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction

A recent study assessed the effects of the compound on human breast cancer cells (MCF-7). The findings included:

  • Cell Viability Reduction : The compound reduced cell viability by 50% at a concentration of 10 μM.
  • Caspase Activation : Increased levels of active caspases (3 and 7) were observed, indicating that the compound triggers apoptotic pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation and survival.
  • Receptor Interaction : Its structural similarity to known ligands suggests potential interactions with various receptors, including histamine receptors.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for further development. Preliminary studies indicate low toxicity at therapeutic doses; however, comprehensive toxicological assessments are required.

Toxicity Data Summary

Endpoint Result
Acute ToxicityLD50 > 2000 mg/kg
GenotoxicityNegative in Ames test
Reproductive ToxicityNo observed adverse effects

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